![molecular formula C14H19NO5S B2971073 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-methoxypiperidine CAS No. 1325708-97-1](/img/structure/B2971073.png)

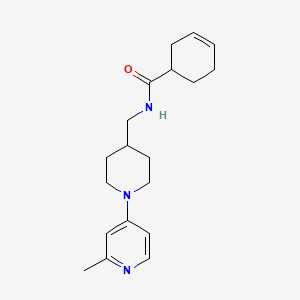

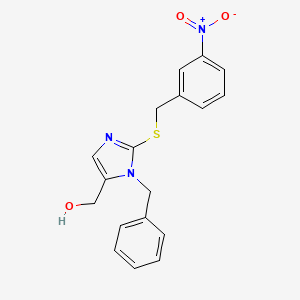

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-methoxypiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Microbial Degradation of Sulfonamide Antibiotics

A study by Ricken et al. (2013) investigated the microbial degradation of sulfonamide antibiotics, revealing an unusual degradation pathway initiated by ipso-hydroxylation followed by the fragmentation of the parent compound. This process, observed in Microbacterium sp. strain BR1, suggests potential environmental applications in mitigating antibiotic resistance propagation (Ricken et al., 2013).

Synthesis and Antibacterial Evaluation

Another study conducted by Aziz‐ur‐Rehman et al. (2017) focused on the synthesis, spectral analysis, and antibacterial evaluation of sulfamoyl, piperidine, and 1,3,4-oxadiazole derivatives. These compounds exhibited valuable antibacterial properties, highlighting their potential in medical applications (Aziz‐ur‐Rehman et al., 2017).

Rhodium-Catalyzed Synthesis

Shi et al. (2015) described a rhodium-catalyzed synthesis of 2,5-epoxybenzo[f][1,4]oxazepines from 1-sulfonyl-1,2,3-triazoles and salicylaldehydes. This method provides a series of functionalized oxazepines, which could have implications in synthetic chemistry and materials science (Shi et al., 2015).

Antibacterial Potential of N-substituted Sulfonamides

Abbasi et al. (2016) explored the antibacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety. The study indicated potent therapeutic potential against various bacterial strains, which could be significant in the development of new antibacterial agents (Abbasi et al., 2016).

Inhibition of Caspase-3 by Isatin 1,2,3-Triazoles

Jiang and Hansen (2011) investigated the inhibition of caspase-3 by disubstituted 1,2,3-triazoles, identifying potent inhibitors that could have implications in the study of apoptosis and potential therapeutic applications (Jiang & Hansen, 2011).

Propiedades

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methoxypiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5S/c1-18-11-4-6-15(7-5-11)21(16,17)12-2-3-13-14(10-12)20-9-8-19-13/h2-3,10-11H,4-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMVNGPXUKCUBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-methoxypiperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide](/img/structure/B2970991.png)

![1-{7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2970997.png)

![N-(3-chloro-2-methylphenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2971001.png)

![3-(4-chlorophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B2971002.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2971004.png)

![N-(4-methylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2971007.png)

![1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea](/img/structure/B2971010.png)